molecular formula C11H13ClN2 B11896753 4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline

4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline

Cat. No.: B11896753
M. Wt: 208.69 g/mol
InChI Key: WQBCOMACGLAYEZ-UHFFFAOYSA-N
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Description

4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline is a chemical compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 g/mol It is characterized by its unique structure, which includes a quinazoline core with chloro and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: A simpler analog with similar structural features but lacking the additional methyl groups.

    6,6,8-Trimethylquinazoline: Similar in structure but without the chloro substituent.

    5,6-Dihydroquinazoline: The core structure without the chloro and methyl substituents.

Uniqueness

4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline is unique due to the presence of both chloro and multiple methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

4-chloro-6,6,8-trimethyl-5H-quinazoline

InChI

InChI=1S/C11H13ClN2/c1-7-4-11(2,3)5-8-9(7)13-6-14-10(8)12/h4,6H,5H2,1-3H3

InChI Key

WQBCOMACGLAYEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC2=C1N=CN=C2Cl)(C)C

Origin of Product

United States

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